Uniblue A sodium salt

Vue d'ensemble

Description

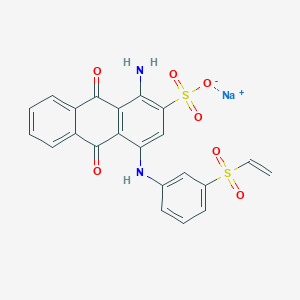

Uniblue A sodium salt, also known as Acid Blue 215, is a reactive stain for proteins. It is commonly used in diagnostic assays, manufacturing, hematology, and histology. The compound has the empirical formula C22H15N2NaO7S2 and a molecular weight of 506.48 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Uniblue A sodium salt involves the reaction of specific aromatic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity level of ≥70% (HPLC) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process ensures consistent quality and purity, meeting the standards required for its various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Uniblue A sodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the compound’s structure, affecting its staining properties.

Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce different oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .

Applications De Recherche Scientifique

Protein Staining

Uniblue A sodium salt is widely used as a reactive stain for proteins . Its ability to covalently bind to amino acids makes it valuable in various biochemical assays. The dye exhibits strong absorption in the visible spectrum, facilitating the visualization of proteins in gels and blots.

- Case Study : A study demonstrated the efficacy of Uniblue A in identifying proteins through mass spectrometry, where it was used to enhance the detection sensitivity of protein samples .

Diagnostic Assays

The compound is utilized in diagnostic assay manufacturing, particularly in hematology and histology. Its staining properties allow for the differentiation of cellular components in blood smears and tissue sections.

- Application Example : In hematology, Uniblue A is employed to stain blood cells, aiding in the identification of various cell types and abnormalities .

Environmental Applications

This compound has been investigated for its potential in environmental remediation, specifically in the degradation of dyes and pollutants.

- Case Study : Research has shown that Uniblue A can be effectively degraded using advanced oxidation processes involving peroxydisulfate (PDS). This study identified key degradation products and provided insights into the dye's environmental impact .

Data Table: Applications Summary

Mécanisme D'action

The mechanism of action of Uniblue A sodium salt involves its ability to bind covalently to proteins. This binding occurs through specific interactions between the compound’s functional groups and the amino acid residues in proteins. The molecular targets include various protein structures, and the pathways involved are related to protein staining and detection .

Comparaison Avec Des Composés Similaires

Uniblue A sodium salt is unique due to its specific staining properties and high purity. Similar compounds include:

- Acid Blue 129

- Reactive Blue 4

- Remazol Brilliant Blue R

- Reactive Orange 16

- Sulforhodamine B sodium salt

- Resazurin sodium salt

- Bromaminic acid sodium salt

These compounds share some similarities in their staining properties but differ in their chemical structures and specific applications .

Activité Biologique

Uniblue A sodium salt, also known as C.I. Reactive Blue 19, is a synthetic dye primarily used in biochemistry and molecular biology as a reactive protein stain. This compound has garnered attention for its unique properties and applications in protein analysis, particularly in mass spectrometry and electrophoresis. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical characteristics:

- Molecular Formula :

- Molecular Weight : 506.48 g/mol

- CAS Number : 14541-90-3

- Melting Point : >300°C

- Absorption Maximum : 594 nm (in solution)

These properties make it suitable for various biochemical applications, particularly in the staining of proteins during gel electrophoresis.

This compound functions by covalently binding to proteins through nucleophilic attack on electrophilic sites within the dye structure. This reaction enhances the visibility of proteins during separation techniques such as SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis). The staining process involves several steps:

- Preparation of Derivatization Buffer : Typically composed of 100 mM NaHCO3 and 10% SDS at pH 8-9.

- Staining Process :

- Mix Uniblue A solution with the protein sample.

- Heat the mixture to facilitate the reaction.

- Add a reducing agent to stabilize the protein-dye complex.

This method allows for efficient visualization and identification of proteins, which is critical in proteomics research.

Protein Identification

A significant application of this compound is in the accelerated identification of proteins via mass spectrometry. According to a study by Mata-Gómez et al. (2012), using Uniblue A for pre-gel staining significantly improved the detection sensitivity and resolution of protein bands compared to traditional staining methods .

Environmental Impact

Research has also explored the catalytic decomposition of Uniblue A on hematite, demonstrating its potential use in environmental applications to treat wastewater containing reactive dyes . The adsorption and subsequent catalytic combustion processes indicate that Uniblue A can be effectively utilized in environmental remediation strategies.

Safety and Toxicology

While this compound is widely used in laboratory settings, safety considerations are paramount. The material safety data sheets (MSDS) indicate potential health hazards:

- Eye Irritation : May cause irritation upon contact.

- Skin Irritation : Prolonged exposure can lead to dermatitis.

- Ingestion Risks : Accidental ingestion may result in gastrointestinal irritation .

It is crucial for laboratory personnel to follow appropriate safety protocols when handling this compound.

Case Study 1: Protein Staining Efficiency

In a comparative study involving various protein stains, this compound was evaluated for its effectiveness in visualizing low-abundance proteins. The results showed that it outperformed other stains in terms of sensitivity and clarity, making it a preferred choice for researchers focusing on proteomic analysis .

Case Study 2: Environmental Remediation

A study on the degradation of Uniblue A in aquatic environments highlighted its potential environmental impact. The research indicated that while the dye is stable under normal conditions, its breakdown products could pose ecological risks. Hence, effective treatment methods were developed using hematite as a catalyst for dye degradation .

Propriétés

IUPAC Name |

sodium;1-amino-4-(3-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)13-7-5-6-12(10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-8-3-4-9-15(14)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOULJGZTVOIFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N2NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884759 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14541-90-3 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-[m-(vinylsulphonyl)anilino]anthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.